molecular formula C20H20O7 B14163744 2',3',4',5,7-Pentamethoxyflavone CAS No. 89121-55-1

2',3',4',5,7-Pentamethoxyflavone

Cat. No.: B14163744
CAS No.: 89121-55-1
M. Wt: 372.4 g/mol
InChI Key: XCRISFHOPWXTMT-UHFFFAOYSA-N
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Description

2’,3’,4’,5,7-Pentamethoxyflavone is a polymethoxyflavonoid, a type of flavonoid compound characterized by the presence of multiple methoxy groups. It is isolated from various natural sources, including the rhizomes of Kaempferia parviflora . This compound has garnered significant interest due to its diverse biological activities and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

2’,3’,4’,5,7-Pentamethoxyflavone can be synthesized through various chemical routes. One common method involves the methylation of flavonoid precursors using methylating agents such as dimethyl sulfate or methyl iodide in the presence of a base like potassium carbonate . The reaction typically occurs under reflux conditions, and the product is purified through recrystallization or chromatography.

Industrial Production Methods

Industrial production of 2’,3’,4’,5,7-Pentamethoxyflavone often involves the extraction and purification from natural sources. High-speed countercurrent chromatography is a technique used to isolate this compound from plant materials . This method allows for the efficient separation and purification of the compound, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

2’,3’,4’,5,7-Pentamethoxyflavone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinones, while reduction can produce flavanones .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2’,3’,4’,5,7-Pentamethoxyflavone is unique due to its specific arrangement of methoxy groups, which contributes to its distinct biological activities and therapeutic potential. Its ability to inhibit calcium channels and promote neurite outgrowth sets it apart from other similar compounds .

Properties

CAS No.

89121-55-1

Molecular Formula

C20H20O7

Molecular Weight

372.4 g/mol

IUPAC Name

5,7-dimethoxy-2-(2,3,4-trimethoxyphenyl)chromen-4-one

InChI

InChI=1S/C20H20O7/c1-22-11-8-16(24-3)18-13(21)10-15(27-17(18)9-11)12-6-7-14(23-2)20(26-5)19(12)25-4/h6-10H,1-5H3

InChI Key

XCRISFHOPWXTMT-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=C(C=C1)C2=CC(=O)C3=C(O2)C=C(C=C3OC)OC)OC)OC

Origin of Product

United States

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